molecular formula C22H46N2O4S B1228131 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate CAS No. 216667-08-2

3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate

Cat. No. B1228131
CAS RN: 216667-08-2
M. Wt: 434.7 g/mol
InChI Key: UTSXERRKRAEDOV-UHFFFAOYSA-N
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Description

"3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate" belongs to a class of chemicals that includes sulfonate salts and zwitterionic compounds. These compounds are of interest due to their surfactant properties, biocompatibility, and potential for various applications in materials science and biochemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including key steps like the copper-free Huisgen cycloaddition. For instance, a new compound was prepared starting from a sulfonamido precursor with an overall yield of 74%, demonstrating the complexity and efficiency of such synthetic routes (Fall et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of sulfonate salts and related compounds reveals detailed insights into their crystalline forms and molecular conformations. For example, studies on 3-(1-Pyridinio)propane­sulfonate and its derivatives highlight their crystallization in the monoclinic system and the formation of dimers through hydrogen bonds (Koclega et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their sulfonate groups, leading to various chemical transformations. Research into similar sulfonated compounds has shown that they can participate in reactions such as the Knoevenagel condensation and Michael addition, highlighting their versatility in organic synthesis (Nemati et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility in water and aqueous salt solutions, are critical for their applications. Studies on zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s, for instance, have explored their thermoresponsive behavior in water, which is modulated by molecular mass and the presence of salts (Hildebrand et al., 2016).

Scientific Research Applications

Complexation and Solubility Studies

  • Polyelectrolyte Complexation: A zwitterionic polymer related to 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate, specifically poly-3-dimethyl(methacryloyloxyethyl)ammonium propane sulfonate (PDMAPS), has been studied for its complexation behaviors with polyanions and polycations. This research shows the solubility and upper critical solution temperature (UCST) characteristics of these complexes, highlighting their unique properties in solution (Chen et al., 2000).
  • Solubility Modulation: Studies on monomers closely related to 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate have demonstrated how the solubility in water and aqueous salt solutions can be adjusted via the spacer group separating the cationic and anionic moieties. This research provides insights into the thermoresponsive behavior of such compounds in different environments (Hildebrand, Laschewsky, & Wischerhoff, 2016).

Analytical and Chemical Properties

  • Electrospray Ionization-Collision-Induced Dissociation: Investigations into the mass spectrometric properties of zwitterionic liquids closely related to 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate have been conducted. This study reveals how fragmentation patterns are influenced by the alkyl chain length between functional groups, offering valuable insights for analytical applications (Podjava, Mekšs, & Zicmanis, 2011).

Application in Polymer Science

  • Aqueous Solution Properties: The properties of ampholytic polymers related to 3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate, like poly[ N,N′ — dimethyl(acrylamido propyl) ammonium propane sulfonate], have been examined. Studies focus on cloud point determination and intrinsic viscosity, shedding light on the interaction of these polymers with various salts and their behavior in aqueous solutions (Lee & Tsai, 1995).

properties

IUPAC Name

3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSXERRKRAEDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398742
Record name ASB-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate

CAS RN

216667-08-2
Record name ASB-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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